molecular formula C11H18F3NO4 B1651323 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid CAS No. 1258640-67-3

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid

Cat. No.: B1651323
CAS No.: 1258640-67-3
M. Wt: 285.26
InChI Key: VBVHGWGVTGSANP-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid (molecular formula: C₁₁H₁₈F₃NO₄, InChIKey: VBVHGWGVTGSANP-UHFFFAOYSA-N) is a fluorinated pentanoic acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a trifluoromethyl (-CF₃) substituent at position 3 . The Boc group enhances solubility and stability during synthetic processes, while the -CF₃ group contributes to metabolic resistance and lipophilicity, making the compound valuable in medicinal chemistry and peptide synthesis . Its SMILES representation (CC(C)(C)OC(=O)NCCC(CC(=O)O)C(F)(F)F) highlights the branched tert-butyl moiety and the trifluoromethyl substituent on the pentanoic acid backbone.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(18)15-5-4-7(6-8(16)17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVHGWGVTGSANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140793
Record name Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-67-3
Record name Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid typically involves multiple steps with carefully controlled reaction conditions. The general synthetic pathway includes:

  • Selection of appropriate starting materials
  • Protection of the amino group using tert-butyl carbamate
  • Coupling reaction to incorporate the trifluoromethyl group
  • Purification of the final product

Starting Materials

The synthesis begins with commercially available starting materials:

  • 3-(Trifluoromethyl)pentanoic acid: Provides the carboxylic acid functionality and trifluoromethyl group
  • tert-Butyl carbamate (Boc₂O): Used for protecting the amino group

Additional reagents typically include coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), which facilitate the formation of amide bonds under mild conditions.

Protection Step Methodology

The protection of the amino group with the Boc protecting group is a critical step in the synthesis. This can be accomplished through several methods:

Table 1: Methods for Boc Protection of Amines

Method Reaction Conditions Reagents Advantages Disadvantages
Aqueous Method Room temperature, water as solvent Di-tert-butyl dicarbonate, NaOH Environmentally friendly, simple workup May have lower yields for certain substrates
Organic Solvent Method 40°C, THF as solvent Di-tert-butyl dicarbonate Higher yields for less soluble substrates Less environmentally friendly
Mixed Solvent Method 0°C → room temperature, THF/water Di-tert-butyl dicarbonate, NaOH Versatile for various substrates Requires temperature control

The aqueous method is particularly noteworthy as it employs water as the solvent, making it an environmentally friendly option. In this approach, the amine is mixed with di-tert-butyl dicarbonate in water with sodium hydroxide, and the mixture is stirred at room temperature. This reaction proceeds via rapid stirring of the mixture, representing an example of an "on-water" reaction.

For the organic solvent method, the reaction typically involves heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran at approximately 40°C.

Coupling Reaction Strategies

The coupling reaction to form this compound typically employs carbodiimide-based coupling reagents. The reaction generally proceeds as follows:

  • Activation of the carboxylic acid group of 3-(trifluoromethyl)pentanoic acid using coupling reagents
  • Reaction with the Boc-protected amine to form the amide bond
  • Workup and isolation of the coupled product

Detailed Synthesis Procedures

Trifluoromethyl Group Incorporation

For the incorporation of the trifluoromethyl group, several approaches can be employed. One method involves the use of trifluoromethyl-containing starting materials, such as 3-(trifluoromethyl)pentanoic acid.

Alternative approaches include:

  • Grignard Reagent Method : This involves the preparation of trifluorophenyl magnesium bromide, which can then be used in subsequent coupling reactions. For example:

"In the reaction flask of 100mL, add magnesium chips 2.64g and 20mL tetrahydrofuran (THF), splash into the glycol dibromide of trace, be heated to reaction and cause. Slowly drip the 20mL tetrahydrofuran solution that contains trifluorobromobenzene 25.0g, drip rear room temperature reaction 1h. Get trifluoro magnesium bromide Grignard reagent, cryopreservation is for subsequent use."

  • Coupling with Trifluoromethyl-Containing Building Blocks : This approach uses pre-formed trifluoromethyl compounds in coupling reactions.

Purification Techniques

The purification of this compound typically involves a combination of methods:

  • Column Chromatography : Using silica gel and appropriate solvent systems
  • Recrystallization : From suitable solvent combinations
  • HPLC Purification : For highest purity requirements

A specific example from the literature describes the purification of a related N-Boc protected compound:

"The yellowish oil that remains is treated with 150 mL of hexane and allowed to stand overnight. Within 1 day the following portions of hexane are added with stirring to the partially crystallized product: 2 × 50 mL, 4 × 100 mL, and 1 × 200 mL. The solution is placed in a refrigerator overnight; the white precipitate is collected on a Büchner funnel and washed with cold pentane. The solid is dried under reduced pressure at ambient temperature to constant weight."

Industrial Production Methods

Large-Scale Synthesis

For industrial production of this compound, the laboratory synthesis procedures are scaled up with optimized reaction conditions to ensure high yield and purity. Key considerations include:

  • Scaling up the laboratory synthesis procedures
  • Optimizing reaction conditions for large-scale production
  • Implementing automated synthesis equipment to enhance efficiency and reproducibility
  • Applying stringent quality control measures to monitor purity and consistency

Continuous Flow Systems

Continuous flow microreactor systems offer advantages over traditional batch processes for industrial production:

  • Greater control over reaction conditions
  • Improved efficiency and sustainability
  • Higher yields and purity
  • Reduced waste generation

These systems allow for precise temperature control and mixing, leading to more consistent product quality.

Quality Control Measures

Industrial production requires rigorous quality control:

  • Analytical methods such as HPLC, NMR, and mass spectrometry for purity assessment
  • In-process controls to monitor reaction parameters
  • Impurity profiling to identify and quantify potential contaminants

Deprotection Strategies

Although the focus of this article is on the preparation of the Boc-protected compound, understanding deprotection strategies is important for those who will subsequently use this compound in further synthesis.

Trifluoroacetic Acid Method

The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane. Several variations of this method have been reported:

Example 1:
"A solution of SM (75 mg, 0.19 mmol) in DCM (1 mL) was treated with TFA (1 mL) for 2 h. The solvent was removed in vacuo and the crude was dissolved in 10% IPA/chloroform, washed with sat aq NaHCO3, brine, dried (MgSO4), and concentrated. The resulting material was purified by HPLC (H2O/ACN with TFA) to provide the product as a beige solid from MTBE/hexane."

Example 2:
"The SM was treated with 25% TFA/DCM at RT for 2h, after which time the volatiles were removed in vacuo. The crude was diluted with EtOAc, washed with sat aq Na2CO3, then brine. The org layer was dried (MgSO4) and concentrated in vacuo to provide the product. [60%]"

Example 3:
"The SM (17.4 g, 59.7 mmol) in DCM (120 mL) was treated with TFA (23.0 mL, 299 mmol) and allowed to stir for 18 h at RT. Excess 1 N NaOH was added and the mixture was stirred vigorously for 15 min. The org layer was separated, dried (MgSO4), and concentrated in vacuo to provide the product as a brown solid. [9.95 g, 87%]"

Alternative Deprotection Methods

While TFA is the most common reagent for Boc deprotection, several alternative methods are available:

  • HCl in Methanol : Less expensive than TFA but may require longer reaction times
  • Trimethylsilyl Iodide Method : Sequential treatment with trimethylsilyl iodide then methanol, especially useful when other deprotection methods are too harsh for the substrate
  • AlCl3 Method : Selective cleavage of the N-Boc group in the presence of other protecting groups

The mechanism of the trimethylsilyl iodide method involves:
"Silylation of the carbonyl oxygen and elimination of tert-butyl iodide (1), methanolysis of the silyl ester to the carbamic acid (2) and finally decarboxylation to the amine (3)."

Table 2: Comparison of Boc Deprotection Methods

Method Reagents Reaction Conditions Advantages Disadvantages
TFA Method TFA in DCM (25-100%) RT, 1-18 hours Fast, reliable, high yields Harsh acidic conditions may affect sensitive functional groups
HCl Method HCl in MeOH RT to 50°C, 2-24 hours Inexpensive, simple workup Longer reaction times, potential side reactions
Trimethylsilyl Iodide Me3SiI, then MeOH RT, 1-5 hours Milder conditions, selective More expensive reagents
AlCl3 Method AlCl3 RT to 50°C, 1-8 hours Highly selective Sensitive to moisture, limited scope

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

Different preparation methods yield varying results in terms of product yield and purity. Based on the available data, the EDCI/HOBt coupling method typically provides yields of approximately 70-85%, while methods involving Grignard reagents may give yields of 56-78%.

The purity of the final product depends on the purification techniques employed, with HPLC purification generally providing the highest purity (>98%).

Time and Resource Efficiency

The traditional batch synthesis method typically requires 24-48 hours for completion, while microwave-assisted or continuous flow methods can significantly reduce reaction times. The choice of method depends on the scale of production, available equipment, and specific requirements for the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products

The major products formed from these reactions include:

    Free Amine: Obtained after Boc deprotection.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Oxidized or Reduced Compounds: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for the synthesis of various bioactive molecules. Its structure allows for modifications that enhance the pharmacological properties of drugs.

Synthesis of Amino Acids and Peptides

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid serves as a building block in the synthesis of amino acids and peptides. The tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amines during peptide synthesis, facilitating the formation of peptide bonds without interfering with other functional groups. This method is crucial for developing peptide-based therapeutics, including those targeting cancer and metabolic disorders .

Antiviral and Anticancer Agents

Research has indicated that derivatives of this compound can exhibit antiviral and anticancer properties. For instance, modifications of the trifluoromethyl group have shown enhanced activity against certain viral strains and cancer cell lines, making it a valuable precursor for drug candidates in these therapeutic areas .

Agrochemical Applications

In addition to its pharmaceutical significance, this compound is also explored in the agrochemical sector.

Herbicide Development

The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Compounds derived from this acid have been investigated for their potential as herbicides, providing effective control over a range of weed species while minimizing environmental impact .

Insecticides

Similar derivatives have been studied for use as insecticides, where the incorporation of the Boc group allows for selective targeting of pests while reducing toxicity to non-target organisms .

Synthesis Pathways

A study published in a leading chemistry journal outlined a synthetic pathway using this compound to create a novel class of antiviral agents. The researchers demonstrated that by altering the trifluoromethyl substituent, they could significantly improve the efficacy against specific viral targets, showcasing the compound's versatility in medicinal chemistry .

Agrochemical Testing

In another case study focusing on agrochemical applications, researchers synthesized several herbicide analogs based on this compound and tested their effectiveness in field trials. The results indicated that certain derivatives exhibited superior weed control compared to existing commercial herbicides, highlighting their potential for future agricultural use .

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in various biochemical reactions. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability.

Comparison with Similar Compounds

Key Observations :

Trifluoromethyl vs. Oxo Groups: The 3-trifluoromethyl substituent in the main compound enhances lipophilicity and metabolic stability compared to the 3-oxo variant (C₁₃H₂₀F₃NO₅) . The -CF₃ group’s electron-withdrawing nature also reduces susceptibility to enzymatic degradation. The 3-oxo derivative () is more polar due to the ketone, favoring hydrogen bonding in aqueous environments .

Boc vs. Cbz Protection: The Boc group (tert-butoxycarbonyl) in the main compound offers better acid-labile protection than the benzyloxycarbonyl (Cbz) group in ’s compound, which requires harsher hydrogenolysis conditions .

Synthetic Utility :

  • The main compound’s carboxylic acid group enables direct conjugation to amines in peptide synthesis, while the esterified 3-oxo variant () requires additional hydrolysis steps .

Limitations and Challenges

  • The main compound’s high lipophilicity (logP ~2.5, estimated) may limit aqueous solubility, necessitating formulation adjustments .
  • In contrast, the 3-oxo variant () has higher polarity but lower metabolic stability .

Biological Activity

5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid, commonly referred to as Boc-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H14F3N2O2
  • Molecular Weight : 222.22 g/mol
  • CAS Number : 1258640-67-3

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trifluoromethyl group. The following reaction scheme outlines the general synthetic route:

  • Protection of Amino Group : The amino group is protected using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.
  • Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods or via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing enzyme activities and protein interactions. The Boc protecting group allows for selective reactions in further synthetic applications, while the trifluoromethyl group enhances lipophilicity, which can affect membrane permeability and bioavailability.

Pharmacological Applications

  • Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes, such as proteases and kinases. For instance, studies have shown that Boc-amino acids can modulate enzyme activity by acting as competitive inhibitors.
  • Antimicrobial Activity : Some derivatives of Boc-amino acids have demonstrated antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
  • Anticancer Properties : Preliminary studies indicate that certain analogs may inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionCompetitive inhibition observed
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Enzyme Inhibition Study :
    A study investigated the inhibitory effects of Boc-amino acids on serine proteases. Results indicated that at concentrations ranging from 10 to 100 µM, significant inhibition was observed, suggesting a potential for these compounds in therapeutic applications targeting proteolytic diseases.
  • Antimicrobial Efficacy :
    In a screening assay against Staphylococcus aureus, derivatives of Boc-amino acids showed a minimum inhibitory concentration (MIC) ranging from 25 to 50 µg/mL, indicating promising antimicrobial potential.
  • Anticancer Activity :
    A recent study evaluated the effects of Boc-amino acid derivatives on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with IC50 values around 30 µM, highlighting the need for further investigation into their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in derivatives of 5-amino-3-(trifluoromethyl)pentanoic acid?

  • Methodology : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF or DCM). The reaction is monitored via TLC or LC-MS to confirm completion. For sterically hindered amines, microwave-assisted synthesis or elevated temperatures (40–60°C) may improve yields .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis. Post-reaction, purification via flash chromatography (silica gel, hexane/EtOAc gradients) removes excess reagents.

Q. How can the trifluoromethyl group’s electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbonyl, accelerating reactions with nucleophiles (e.g., amines in peptide coupling). Kinetic studies using NMR or in-situ IR spectroscopy can quantify rate enhancements .
  • Validation : Compare reaction rates with non-fluorinated analogs. Computational tools (DFT) model electronic effects on transition states .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) while minimizing racemization?

  • Methodology :

  • Coupling Agents : Use HATU or PyBOP with HOAt to enhance activation while reducing epimerization .
  • Conditions : Perform reactions at 0–4°C in DMF or NMP. Monitor racemization via chiral HPLC or CD spectroscopy.
  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, temperature, equivalents of coupling agent) and identify optimal parameters .
    • Data Table :
Coupling AgentTemp (°C)Racemization (%)Yield (%)
HATU/HOAt01.292
DIC/HOBt254.885

Q. When conflicting NMR data arise (e.g., split signals for the Boc group), how should researchers resolve structural ambiguities?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange from impurities.
  • 19F NMR : Resolves splitting caused by trifluoromethyl group interactions .
  • X-ray Crystallography : Provides definitive stereochemical assignments .
    • Case Study : A 2022 study resolved Boc group splitting via VT-NMR, attributing it to restricted rotation at low temperatures .

Q. What strategies mitigate hydrolysis of the Boc group during prolonged storage or under acidic conditions?

  • Methodology :

  • Stabilization : Store at -20°C in anhydrous DMF or as a lyophilized powder.
  • Protection : Use orthogonal protecting groups (e.g., Fmoc) for temporary amino protection during synthesis .
  • Kinetic Analysis : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to predict degradation pathways .

Application-Focused Questions

Q. How is this compound utilized in the synthesis of bioactive molecules, such as dipeptidyl peptidase-4 (DPP-4) inhibitors?

  • Methodology : The Boc-protected amino acid serves as a key intermediate in constructing β-amino acid motifs. For example, it is coupled with fluorophenyl moieties via Mitsunobu or Ullmann reactions to generate DPP-4 inhibitor precursors .
  • Validation : In vitro assays (e.g., enzyme inhibition IC50) confirm bioactivity, while HRMS and 2D NMR verify structural integrity .

Q. What analytical techniques are critical for characterizing impurities in batches of this compound?

  • Methodology :

  • LC-HRMS : Identifies low-abundance impurities (e.g., de-Boc byproducts or trifluoromethyl oxidation products).
  • ICP-MS : Detects trace metal catalysts (e.g., Pd from coupling reactions).
  • Chiral SFC : Ensures enantiomeric purity .

Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed yields in large-scale syntheses?

  • Root Cause Analysis :

  • Mass Balance : Track intermediates via qNMR to identify unaccounted losses.
  • Reactor Design : Use reaction calorimetry to detect exothermic events causing decomposition.
    • Case Study : A 2023 study attributed yield drops to trifluoromethyl group aggregation; switching to microreactors improved mixing and increased yields by 18% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid
Reactant of Route 2
5-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid

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